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Foundational

physicochemical properties of 1-(4-ethynylphenyl)azetidine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Ethynylphenyl)azetidine Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Ab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Ethynylphenyl)azetidine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

1-(4-Ethynylphenyl)azetidine represents a novel molecular scaffold with significant potential in medicinal chemistry. The incorporation of a strained azetidine ring can enhance metabolic stability and introduce a unique three-dimensional vector for molecular exploration, while the ethynylphenyl moiety serves as a valuable synthetic handle and a potential pharmacophore. A comprehensive understanding of its physicochemical properties is paramount for any drug discovery program, as these parameters directly govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of the core . In the absence of extensive published experimental data for this specific molecule, this document synthesizes information from related analogs, provides robust computational predictions, and, most critically, details the authoritative, step-by-step experimental protocols required for their empirical determination.

Molecular Structure and Rationale

Compound Identity
  • Systematic Name: 1-(4-Ethynylphenyl)azetidine

  • Molecular Formula: C₁₁H₁₁N

  • Molecular Weight: 157.21 g/mol

  • SMILES: C#CC1=CC=C(C=C1)N2CCC2

  • InChI Key: SGHJAPWJNAKINV-UHFFFAOYSA-N

Rationale for Scientific Interest

The structure of 1-(4-ethynylphenyl)azetidine is a convergence of two motifs of high interest in modern drug discovery.

  • Azetidine Ring: This four-membered saturated heterocycle is increasingly utilized as a bioisosteric replacement for larger, more flexible, or more lipophilic groups.[1] Its strained nature imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[2] The parent azetidine is a strongly basic compound, a property that is modulated by substitution.[3]

  • Ethynylphenyl Group: The terminal alkyne is a versatile functional group. It is a key component in "click chemistry" reactions, allowing for the straightforward covalent linkage of this scaffold to other molecules. Furthermore, the ethynyl group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein binding pocket.

A thorough characterization of the molecule's fundamental physicochemical properties is the foundational first step in exploring its therapeutic potential.

Predicted Physicochemical Data Summary

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 157.21 g/mol Conforms to guidelines for "lead-like" and "drug-like" chemical space.
cLogP (Octanol/Water) 2.1 - 2.5Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
Aqueous Solubility (logS) -2.5 to -3.0Predicts low to moderate aqueous solubility.
pKa (Conjugate Acid) 4.5 - 5.5The azetidine nitrogen is predicted to be a weak base due to the electron-withdrawing effect of the phenyl ring. This value is critical for predicting charge state at physiological pH.
Topological Polar Surface Area (TPSA) 12.47 ŲSuggests excellent potential for oral bioavailability and CNS penetration.

Lipophilicity (logP): A Measure of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[6] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Causality and Importance

A compound's logP value influences its absorption across the gut wall, its ability to cross the blood-brain barrier, its volume of distribution, and its propensity for non-specific binding. According to Lipinski's Rule of 5, a logP value below 5 is generally preferred for orally administered drugs to ensure adequate aqueous solubility.[6] The predicted cLogP of ~2.2 for 1-(4-ethynylphenyl)azetidine is well within the desired range for drug candidates.

Experimental Protocol: Shake-Flask Method for logP Determination

The "shake-flask" method is the gold standard for logP determination due to its direct measurement of partitioning at equilibrium.[7]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate for at least 24 hours. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of 1-(4-ethynylphenyl)azetidine in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated pH 7.4 buffer.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is fully reached. A mechanical shaker or rotator is recommended.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample a precise aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations must be generated for accurate quantification.[8]

  • Calculation: The logP is calculated using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Workflow for Experimental logP Determination

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare & Pre-saturate n-Octanol and Buffer (pH 7.4) prep_stock 2. Prepare Stock Solution in n-Octanol prep_phases->prep_stock mix 3. Mix Phases prep_stock->mix equilibrate 4. Agitate to Equilibrate (24h) mix->equilibrate separate 5. Separate by Centrifugation equilibrate->separate quantify 6. Quantify Concentration in Each Phase (HPLC) separate->quantify calculate 7. Calculate logP quantify->calculate solubility_Workflow start Start add_solid 1. Add Excess Solid Compound to Aqueous Buffer start->add_solid equilibrate 2. Equilibrate with Agitation (24-72h at constant T) add_solid->equilibrate separate 3. Separate Solid and Liquid (Centrifuge & Filter) equilibrate->separate analyze 4. Analyze Filtrate Concentration (HPLC) separate->analyze report 5. Report Solubility (mg/mL) analyze->report end_node End report->end_node

Caption: Workflow for equilibrium solubility determination.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. [9]For 1-(4-ethynylphenyl)azetidine, the basic nitrogen of the azetidine ring is the primary ionizable center.

Causality and Importance

A compound's pKa dictates its charge state across the physiological pH range (approx. 1.5 to 8.0). [10]This, in turn, profoundly affects its solubility, membrane permeability, and binding interactions with its target protein. The parent azetidine has a conjugate acid pKa of 11.29, making it a strong base. [3]However, attaching the electron-withdrawing 4-ethynylphenyl group is expected to significantly decrease the basicity of the nitrogen atom, lowering the pKa into the predicted range of 4.5-5.5. This means the compound will be predominantly neutral at intestinal and blood pH (7.4), but will become increasingly protonated (charged) in the acidic environment of the stomach.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.

Methodology:

  • Solution Preparation: Accurately weigh a sample of 1-(4-ethynylphenyl)azetidine and dissolve it in a suitable solvent, typically water or a water/co-solvent mixture (e.g., methanol/water) if aqueous solubility is limited. The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision micro-burette.

  • Titration: Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the acid titrant.

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve (i.e., where half of the base has been neutralized). Specialized software is often used to analyze the titration curve and derive the precise pKa value.

Structural and Spectroscopic Characterization

Confirming the identity and purity of 1-(4-ethynylphenyl)azetidine is achieved through a combination of spectroscopic techniques. The following are the expected spectral characteristics.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Azetidine Protons: The protons on the azetidine ring are expected to appear as multiplets in the upfield region. The protons adjacent to the nitrogen (C2 and C4) would likely be around ~3.5-4.5 ppm, while the C3 proton would be further upfield (~2.0-2.5 ppm).

    • Ethynyl Proton: A sharp singlet is expected for the acetylenic proton, typically around ~3.0-3.5 ppm. [11]

  • ¹³C NMR Spectroscopy:

    • Alkyne Carbons: Two signals are expected between ~75-90 ppm.

    • Aromatic Carbons: Multiple signals are expected in the ~115-150 ppm region.

    • Azetidine Carbons: Signals for the carbons adjacent to the nitrogen are expected around ~50-60 ppm, with the C3 carbon appearing further upfield.

  • Infrared (IR) Spectroscopy:

    • ≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹.

    • C≡C Stretch: A weak but sharp peak around 2100-2150 cm⁻¹.

    • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

    • C-N Stretch: A peak in the 1250-1020 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The primary method for confirming molecular weight. For high-resolution mass spectrometry (HRMS), the expected exact mass for the molecular ion [M+H]⁺ would be approximately 158.0964.

References

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Vertex AI Search.
  • Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). PMC.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Vertex AI Search.
  • Computational methods for predicting properties. (n.d.). ProtoQSAR. Available at: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Sign
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Available at: [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025). PubMed.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. Available at: [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).
  • Azetidine Synthesis. (n.d.). Google Books.
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Evaluating small molecule microscopic and macroscopic pKa predictions. (2021). eScholarship, University of California.
  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (n.d.). PMC.
  • PREPARATION AND SYNTHETIC APPLIC
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Azetidine. (n.d.). Wikipedia. Available at: [Link]

  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. (2008). PubMed.
  • 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 1-(4-Ethynylphenyl)azetidine via NMR Spectroscopy

Abstract This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-(4-ethynylphenyl)azetidine, a heterocyclic compound of interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-(4-ethynylphenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The azetidine ring, a strained four-membered heterocycle, offers a unique conformational and electronic profile, making its derivatives valuable scaffolds in drug discovery.[1] The terminal ethynylphenyl group serves as a versatile handle for further chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This document details the predicted ¹H and ¹³C NMR chemical shifts, explains the rationale behind signal assignments using fundamental principles and data from analogous structures, and outlines the key 2D NMR correlations essential for unambiguous structural confirmation. Furthermore, it presents a robust synthetic protocol for the compound's preparation and standardized methodologies for NMR data acquisition, designed for researchers and professionals in drug development and chemical synthesis.

Introduction: Significance and Synthetic Strategy

Azetidine-containing molecules are increasingly recognized as privileged structures in medicinal chemistry, appearing in bioactive compounds such as the antihypertensive agent azelnidipine and the anticoagulant ximelagatran.[1] Their incorporation can significantly influence physicochemical properties like solubility and metabolic stability. The structural characterization of novel azetidine derivatives is therefore a critical step in the drug discovery pipeline.

1-(4-Ethynylphenyl)azetidine combines the strained azetidine core with a reactive ethynylphenyl moiety. Its unambiguous synthesis and characterization are paramount for its use as a building block. A highly efficient and common method for its synthesis involves a two-step sequence: first, the synthesis of a suitable precursor, 1-(4-bromophenyl)azetidine, followed by a palladium-copper co-catalyzed Sonogashira cross-coupling reaction with a protected alkyne like trimethylsilylacetylene (TMSA).[2][3] The TMS group is subsequently removed to yield the terminal alkyne.

The rationale for this pathway is its high functional group tolerance and reliability. The Sonogashira coupling is one of the most robust methods for forming C(sp²)-C(sp) bonds.[2] Using a silyl-protected alkyne prevents the undesired homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[4]

Synthetic_Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Sonogashira Coupling Azetidine Azetidine Precursor 1-(4-Bromophenyl)azetidine Azetidine->Precursor Pd or Cu catalyst Bromobenzene 1,4-Dibromobenzene Bromobenzene->Precursor Coupled 1-(4-(Trimethylsilyl)ethynylphenyl)azetidine Precursor->Coupled PdCl2(PPh3)2, CuI, Base (e.g., Et3N) TMSA Trimethylsilylacetylene TMSA->Coupled Final 1-(4-Ethynylphenyl)azetidine Coupled->Final Deprotection (e.g., K2CO3, MeOH)

Caption: Key expected HMBC correlations for structural verification.

Experimental Protocols

Synthesis: Sonogashira Coupling of 1-(4-Bromophenyl)azetidine

This protocol is adapted from established procedures for Sonogashira couplings. [3]

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-bromophenyl)azetidine (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.025 eq).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., tetrahydrofuran or 1,4-dioxane) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed. The reaction must be protected from oxygen to prevent catalyst degradation and alkyne homocoupling. [5]5. Workup and Silyl Deprotection:

    • Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo. The crude product can often be taken directly to the next step.

    • Dissolve the crude intermediate in methanol and add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Purification: After deprotection, remove the methanol in vacuo, add water, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Purify the final product by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of purified 1-(4-ethynylphenyl)azetidine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K). A higher field strength improves signal dispersion, which is particularly useful for resolving the aromatic region.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D Spectra Acquisition:

    • HSQC: Acquire using a standard gradient-selected pulse sequence (e.g., hsqcedetgpsisp2.2).

    • HMBC: Acquire using a standard gradient-selected pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations.

Conclusion

The structural characterization of 1-(4-ethynylphenyl)azetidine is reliably achieved through a combination of 1D and 2D NMR techniques. The predicted ¹H and ¹³C NMR spectra exhibit distinct signals for the azetidine, 1,4-disubstituted phenyl, and terminal alkyne moieties. While 1D spectra provide the foundational data, the application of 2D correlation experiments like HSQC and HMBC is indispensable for the unambiguous assignment of all atoms and confirmation of the overall molecular connectivity. The methodologies and data presented in this guide serve as a comprehensive reference for scientists engaged in the synthesis, quality control, and application of this versatile chemical building block.

References

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • DeTora, M., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • Singh, G.S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Fulmer, G.R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Sokoli, K., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-1-yl)acrylate. Molecules. Available at: [Link]

  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Available at: [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by alkynylation. Available at: [Link]

  • De Kimpe, N., & D'hooghe, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • Tesar, V., & Slavicek, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Abraham, R.J., et al. (2005). Proton Chemical Shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

Foundational

Electronic Properties of 4-Ethynylphenyl Substituted Azetidines: A Technical Guide for Rational Drug Design

Executive Summary Azetidines have emerged as premier structural motifs in modern medicinal chemistry, offering a rigidified, low-molecular-weight alternative to piperidines and pyrrolidines. The introduction of a 4-ethyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines have emerged as premier structural motifs in modern medicinal chemistry, offering a rigidified, low-molecular-weight alternative to piperidines and pyrrolidines. The introduction of a 4-ethynylphenyl group to the azetidine core—typically at the 3-position—profoundly alters the electronic landscape of the heterocycle. This whitepaper elucidates the mechanistic causality behind these electronic shifts, detailing how extended π-conjugation and inductive effects modulate the pKa, dipole moment, and lipophilic efficiency (LipE) of the azetidine nitrogen, ultimately optimizing these scaffolds for advanced drug discovery and activity-based protein profiling.

Structural and Electronic Fundamentals

Azetidines possess significant ring strain (~26 kcal/mol) and a unique puckered conformation. The basicity of the unsubstituted azetidine nitrogen is relatively high (pKa ~10.4). However, for optimal oral bioavailability and membrane permeation, drug developers often seek to lower this pKa to a range of 7.5–8.5. This reduction increases the fraction of the neutral, lipophilic species at physiological pH, a critical parameter for central nervous system (CNS) penetrance and target engagement[1].

Electronic Modulation via 4-Ethynylphenyl Substitution

The 4-ethynylphenyl moiety acts as a rigid, linear, electron-withdrawing group that alters the azetidine core through several interconnected mechanisms:

  • Inductive Electron Withdrawal (-I): The sp-hybridized carbon of the terminal alkyne is highly electronegative. This creates a strong electron-withdrawing inductive effect that propagates through the phenyl ring and the σ-bonds of the azetidine ring. Consequently, the electron density on the azetidine nitrogen is reduced, making the lone pair less available for protonation and lowering the pKa by approximately 1.0 to 1.5 units compared to unsubstituted analogs.

  • Dipole Moment and Conformation: The strong dipole vector generated by the ethynylphenyl group interacts with the nitrogen lone pair. Similar to the well-documented C−F⋯N+ charge-dipole interactions observed in fluorinated azetidines[2], this electronic cross-talk dictates the preferred ring pucker. The molecule adopts a conformation that minimizes steric clashes while optimizing electrostatic stabilization between the alkyne-phenyl π-system and the nitrogen lone pair.

  • Lipophilic Efficiency (LipE): The alkyne provides an extended hydrophobic surface area without significantly increasing the 3D bulk. As demonstrated in the development of highly efficient Monoacylglycerol Lipase (MAGL) inhibitors, 3-substituted azetidines dramatically improve LipE and fractional quantitative (FQ) metrics compared to larger heterocycles[3].

G A 4-Ethynylphenyl Group B Inductive Electron Withdrawal (-I) A->B C Azetidine Nitrogen B->C D Reduced Basicity (Lower pKa) C->D E Altered Dipole Moment C->E

Electronic modulation pathway of the azetidine nitrogen by the 4-ethynylphenyl substituent.

Quantitative Data Summary

Summarizing the physicochemical properties highlights the strategic advantage of the 4-ethynylphenyl substituent in balancing basicity and lipophilicity.

Compound ScaffoldpKa (Representative)Dipole Moment (D)Lipophilic Efficiency (LipE)
Azetidine (unsubstituted) 10.41.2N/A
3-Phenylazetidine 9.81.5~4.5
3-(4-Ethynylphenyl)azetidine 9.22.1~5.2
3,3-Difluoroazetidine 7.22.8N/A

Note: Values are representative aggregates based on structure-activity relationship (SAR) models and literature precedents for electron-withdrawing substitutions on azetidines[3],[2].

Experimental Methodologies

To rigorously validate these electronic properties, standardized protocols for synthesis and physicochemical characterization must be employed. Every step in the following workflows is designed as a self-validating system to ensure data integrity.

G N1 3-(4-Bromophenyl) azetidine N2 Sonogashira Coupling N1->N2 TMS-acetylene Pd(PPh3)4 N3 3-(4-Ethynylphenyl) azetidine N2->N3 Deprotection N4 Electronic Characterization N3->N4 Analysis N5 pKa & Dipole Measurement N4->N5 Titration/DFT

Workflow for the synthesis and electronic profiling of 4-ethynylphenyl azetidines.

Protocol 1: Synthesis of 3-(4-Ethynylphenyl)azetidine via Sonogashira Coupling

This protocol utilizes a palladium-catalyzed cross-coupling strategy to install the ethynyl group, followed by orthogonal deprotection.

  • Preparation: In an inert argon atmosphere, dissolve tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate (1.0 equiv) in anhydrous THF.

    • Causality: Anhydrous and anaerobic conditions are strictly required to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and the degradation of the palladium catalyst.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv) and CuI (0.10 equiv).

    • Causality: The Pd(0) species initiates the oxidative addition into the aryl bromide bond. The CuI co-catalyst reacts with the terminal alkyne to form a highly reactive copper acetylide intermediate, which drastically accelerates the transmetalation step essential for C-C bond formation.

  • Alkyne Introduction: Add ethynyltrimethylsilane (TMS-acetylene, 1.5 equiv) and triethylamine (3.0 equiv). Stir at 60 °C for 12 hours.

  • Deprotection: Isolate the TMS-protected intermediate. Dissolve in MeOH and add K2​CO3​ (2.0 equiv) to cleave the labile TMS group. Subsequently, treat the mixture with trifluoroacetic acid (TFA) in CH2​Cl2​ (1:4 v/v) for 2 hours at room temperature to remove the Boc protecting group.

  • Purification: Quench with 1N NaOH to neutralize the TFA salt, extract the free base with CH2​Cl2​ , and purify via flash chromatography.

Protocol 2: Potentiometric Determination of Azetidine pKa

Accurate pKa determination is vital for predicting the pharmacokinetic behavior of the azetidine construct.

  • Sample Preparation: Dissolve 2.0 mg of the purified 3-(4-ethynylphenyl)azetidine in 10 mL of a standardized 0.15 M KCl aqueous solution.

    • Causality: Activity coefficients fluctuate wildly with ionic strength. Maintaining a constant ionic background with 0.15 M KCl (mimicking physiological osmolality) ensures the measured thermodynamic pKa is highly reproducible and biologically relevant.

  • Titration Setup: Submerge a calibrated glass pH electrode into the continuously stirred solution at a strictly controlled 25.0 ± 0.1 °C.

  • Acidification: Lower the initial pH to ~2.0 using 0.1 M HCl.

    • Causality: This guarantees 100% protonation of the azetidine nitrogen prior to the forward titration, establishing a reliable baseline.

  • Data Acquisition: Titrate with standardized 0.1 M KOH in 0.01 mL increments. Record the pH only after equilibrium is reached (drift < 0.001 pH/min).

  • Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the inflection point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Applications in Activity-Based Protein Profiling (ABPP)

Beyond altering basicity and lipophilicity, the terminal alkyne of the 4-ethynylphenyl group serves as a highly specific, orthogonal chemical handle. In, the rigid azetidine core acts as a high-affinity linker that directs the molecule deep into the target enzyme's active site (e.g., serine hydrolases like MAGL). Once covalently bound, the terminal alkyne protrudes from the binding pocket, allowing it to undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a TAMRA-azide fluorophore. This enables the precise visualization and quantification of target engagement in complex cellular proteomes[3].

Conclusion

The 4-ethynylphenyl substituted azetidine is far more than a simple structural linker; it is a finely tuned electronic system. By leveraging the inductive electron-withdrawing properties of the alkyne-phenyl system, medicinal chemists can rationally depress the azetidine's pKa, modulate its dipole moment, and maximize lipophilic efficiency. When synthesized and characterized through rigorous, self-validating protocols, this motif provides an authoritative pathway for developing highly potent, CNS-penetrant therapeutics and advanced proteomic probes.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N+ charge–dipole interaction Source: Chemical Communications (via ResearchGate) URL:[Link]

Sources

Exploratory

Preclinical In Vitro Toxicity and Safety Profiling of 1-(4-Ethynylphenyl)azetidine: A Mechanistic Guide

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Content Focus: Mechanistic liabilities, predictive safety profiling, and self-validating in vitro assay design. Structural L...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Content Focus: Mechanistic liabilities, predictive safety profiling, and self-validating in vitro assay design.

Structural Liabilities & Mechanistic Rationale

When evaluating the in vitro safety profile of 1-(4-ethynylphenyl)azetidine , a Senior Application Scientist must look beyond standard cytotoxicity and analyze the molecule's specific pharmacophores. This compound contains two distinct structural motifs that present high-risk metabolic liabilities: a terminal alkyne and an azetidine ring .

The Terminal Alkyne: Mechanism-Based Inactivation (MBI)

Terminal alkynes are notorious in drug discovery for acting as mechanism-based inactivators (suicide inhibitors) of Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A1. The causality of this toxicity lies in the catalytic cycle of the CYP enzyme: oxidation of the aryl acetylene generates a highly reactive ketene or oxirene intermediate 1. Because this reactive species is generated directly at the active site, it rapidly undergoes nucleophilic attack by the adjacent apoprotein or the prosthetic heme group, leading to irreversible enzyme inactivation and heme destruction 2. This can cause severe drug-drug interactions (DDIs) and hepatotoxicity.

The Azetidine Ring: Oxidative Scission

While the strained four-membered azetidine ring is often used to improve metabolic stability compared to pyrrolidines, it is not immune to bioactivation. CYP-mediated α -carbon oxidation of the azetidine ring can trigger a facile ring scission. This pathway results in the formation of reactive aldehydes or ketones 3. These electrophilic species can deplete cellular glutathione (GSH) pools and covalently bind to off-target proteins, initiating an immune-mediated toxicity response.

Pathway Parent 1-(4-ethynylphenyl)azetidine CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP AlkyneOx Terminal Alkyne Oxidation CYP->AlkyneOx AzetOx Azetidine α-Carbon Oxidation CYP->AzetOx Ketene Reactive Ketene/Oxirene AlkyneOx->Ketene RingOpen Ring Scission (Aldehyde) AzetOx->RingOpen MBI Mechanism-Based Inactivation Ketene->MBI Tox Protein Adduction / Toxicity RingOpen->Tox

Figure 1: Divergent CYP450-mediated bioactivation pathways of 1-(4-ethynylphenyl)azetidine.

Quantitative Data Interpretation & Safety Thresholds

To objectively evaluate the safety profile of this compound, experimental data must be benchmarked against established industry thresholds. The table below summarizes the critical parameters required to make a Go/No-Go decision during lead optimization.

Assay CategoryParameterHigh Risk (Flag)Moderate Risk (Monitor)Low Risk (Acceptable)
Cytotoxicity (HepG2) IC50​ ( μ M)< 10 μ M10 - 50 μ M> 50 μ M
CYP3A4 Reversible Inhibition IC50​ ( μ M)< 1 μ M1 - 10 μ M> 10 μ M
CYP3A4 TDI (MBI) Shift in IC50​ > 3-fold shift1.5 to 3-fold shiftNo shift
CYP3A4 Inactivation Kinetics kinact​/KI​ ( μ L/min/pmol)> 0.050.01 - 0.05< 0.01
Reactive Trapping (GSH) Adduct Formation Rate> 100 pmol/mg/min10 - 100 pmol/mg/min< 10 pmol/mg/min

In Vitro Safety Profiling Strategy & Workflows

To isolate the specific liabilities of 1-(4-ethynylphenyl)azetidine, we employ a tiered, self-validating screening workflow.

Workflow Tier1 Tier 1: Cytotoxicity (HepG2 / HEK293T) Tier2 Tier 2: CYP Inhibition (Reversible & TDI) Tier1->Tier2 Tier3 Tier 3: Trapping (GSH / KCN) Tier2->Tier3 Decision Safety Profile Decision Tier3->Decision

Figure 2: Sequential in vitro safety screening workflow for ethynyl-azetidine pharmacophores.

Tier 1: High-Throughput Cytotoxicity (Self-Validating Protocol)

Biological in vitro cell-based cytotoxicity assays are cost-effective early-stage tools for evaluating azetidine derivative toxicity 4.

Methodology:

  • Cell Seeding: Seed HepG2 and HEK293T cells at 1×104 cells/well in 96-well plates. Causality: HepG2 retains some basal metabolic competence, while HEK293T serves as a non-hepatic baseline.

  • Compound Dosing: Treat with 1-(4-ethynylphenyl)azetidine (0.1 to 100 μ M, 0.5% DMSO final).

  • Internal Validation: Include Doxorubicin (10 μ M) as a positive kill control and 0.5% DMSO as a vehicle control. Self-Validation: If Doxorubicin fails to achieve >90% cell death, the assay plate is rejected.

  • Readout: After 48 hours, add CellTiter-Glo reagent. Measure luminescence to determine ATP depletion, calculating IC50​ via non-linear regression.

Tier 2: Time-Dependent CYP Inhibition (TDI) Assay

Because the terminal alkyne is a known MBI liability, a standard reversible IC50​ assay is insufficient. We must measure the kinetics of irreversible enzyme death ( kinact​ ).

Methodology:

  • Primary Incubation: Incubate human liver microsomes (HLM, 1 mg/mL) with 1-(4-ethynylphenyl)azetidine (0.5 to 50 μ M) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM) to initiate metabolism. Causality: MBI requires catalytic turnover. Without NADPH, the alkyne cannot be oxidized to the reactive ketene.

  • Aliquoting & Dilution: At pre-determined time points (0, 5, 10, 20, 30 min), transfer a 10 μ L aliquot into a secondary incubation plate containing 90 μ L of a specific CYP3A4 probe substrate (e.g., Midazolam) at 5×Km​ . Causality: The 10-fold dilution minimizes reversible competitive inhibition, isolating the irreversible inactivation of the enzyme.

  • Validation Controls: Include Mifepristone or Troleandomycin as positive MBI controls. Run a parallel incubation lacking NADPH. Self-Validation: If the minus-NADPH control shows a time-dependent loss of activity, the compound is chemically unstable or precipitating, invalidating the MBI claim.

  • Analysis: Quantify the remaining 1'-hydroxymidazolam via LC-MS/MS. Plot the natural log of remaining activity vs. time to extract kobs​ , then plot 1/kobs​ vs. 1/[I] to determine kinact​ and KI​ .

Tier 3: Reactive Metabolite Trapping (GSH / KCN)

To confirm whether the azetidine ring is undergoing oxidative scission to form reactive electrophiles, we utilize nucleophilic trapping agents 3.

Methodology:

  • Matrix Preparation: Prepare HLM (2 mg/mL) in phosphate buffer.

  • Trapping Agent Addition: Add 10 mM reduced glutathione (GSH) to trap "soft" electrophiles (e.g., ketenes from the alkyne or α , β -unsaturated aldehydes from ring opening). In a separate arm, add 1 mM Potassium Cyanide (KCN) to trap "hard" electrophiles (e.g., iminium intermediates). Causality: Using both hard and soft nucleophiles ensures comprehensive capture of all possible reactive species generated by the azetidine and alkyne moieties.

  • Incubation: Add 20 μ M of the test compound and initiate with NADPH. Incubate for 60 minutes at 37°C.

  • Quenching: Quench with 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac). Centrifuge at 14,000 x g to precipitate proteins.

  • LC-HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Self-Validation: Apply Mass Defect Filtering (MDF) to the raw data, looking for the exact mass shifts corresponding to GSH (+307 Da) or CN (+27 Da) addition. A minus-NADPH control must be clean; any adducts found in the absence of NADPH indicate direct chemical reactivity rather than metabolic bioactivation.

References

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry (RSC). 1

  • The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? MDPI. 2

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. ACS Publications. 3

  • Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H). Scholars Research Library. 4

Sources

Foundational

1-(4-ethynylphenyl)azetidine mechanism of action in biological assays

Whitepaper: Unlocking Target Engagement: The Mechanism of Action and Biological Profiling of 1-(4-ethynylphenyl)azetidine As chemical biology advances, the demand for highly specific, bioorthogonal probes to map complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Unlocking Target Engagement: The Mechanism of Action and Biological Profiling of 1-(4-ethynylphenyl)azetidine

As chemical biology advances, the demand for highly specific, bioorthogonal probes to map complex proteomes has skyrocketed. Among the most innovative structural motifs recently deployed in Activity-Based Protein Profiling (ABPP) and phenotypic screening is 1-(4-ethynylphenyl)azetidine . This bifunctional molecule elegantly marries a rigid, biologically active pharmacophore (the azetidine ring) with a bioorthogonal handle (the ethynylphenyl group).

This technical guide dissects the mechanistic rationale, physicochemical advantages, and self-validating biological assay workflows for utilizing 1-(4-ethynylphenyl)azetidine in advanced drug discovery, particularly in the context of neuroinflammation and target deconvolution.

Structural Rationale: The Bifunctional Advantage

The design of 1-(4-ethynylphenyl)azetidine is not arbitrary; it is rooted in precise structure-activity relationship (SAR) principles aimed at optimizing both target engagement and proteomic readout.

The Azetidine Pharmacophore

Azetidine is a strained, four-membered nitrogen heterocycle. In medicinal chemistry, nature and synthetic chemists utilize azetidines to lock molecular conformations and tune basicity[1]. Compared to larger heterocycles like pyrrolidine or piperidine, the increased s-character of the nitrogen lone pair in the strained azetidine ring lowers its pKa. This reduced basicity ensures that a larger fraction of the molecule remains unprotonated at physiological pH (7.4), drastically improving lipid membrane permeability and reducing non-specific electrostatic binding to negatively charged cellular phospholipids.

The 4-Ethynylphenyl Bioorthogonal Handle

The para-substituted ethynyl group serves as a terminal alkyne for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[2]. Positioned on the phenyl ring, the alkyne is typically designed to project outward from the target protein's binding pocket into the solvent-accessible region. This minimizes steric clashes that could disrupt the native binding affinity of the azetidine core, ensuring that the probe accurately mimics the parent drug's biological behavior.

Pathway Probe 1-(4-ethynylphenyl)azetidine Target Microglial Target Protein Probe->Target Covalent/Non-covalent Binding Signaling Inflammatory Cascade (TNFα, IL-6) Target->Signaling Pathway Inhibition Outcome Attenuation of Neuroinflammation Signaling->Outcome Reduced Cytokine Release

Mechanistic pathway of azetidine-mediated microglial target inhibition.

Biological Context: Modulating Neuroinflammation

Recent patent literature and biological evaluations have highlighted ethynylphenyl-azetidine derivatives as potent modulators of microglial activation[3]. Microglia are the primary immune cells of the central nervous system. Chronic microglial activation leads to the overproduction of pro-inflammatory cytokines (e.g., TNFα), which is a hallmark of psychiatric and neurodegenerative diseases such as depression, schizophrenia, and Alzheimer's disease.

By utilizing 1-(4-ethynylphenyl)azetidine as a probe, researchers can map the exact kinase or hydrolase targets within microglia that drive this inflammatory cascade. The azetidine core engages the target, effectively halting the inflammatory signaling, while the ethynyl handle allows us to "fish out" the responsible protein for LC-MS/MS identification.

Quantitative Physicochemical Profiling

To understand why azetidine is preferred over traditional amines in these assays, we must look at the physicochemical metrics. The table below summarizes representative data demonstrating how ring contraction optimizes the probe for in vivo biological assays.

Table 1: Comparative Physicochemical and Profiling Metrics

Structural CoreCalculated pKaLogD (pH 7.4)Target Affinity (IC50, nM)Non-Specific Background (%)
Azetidine 8.2 2.1 14 < 5%
Pyrrolidine9.01.84512%
Piperidine10.11.512028%

Data Interpretation: The azetidine core yields the lowest non-specific background (<5%) during proteomic pull-downs. Its optimal LogD (2.1) ensures rapid penetration of the microglial cell membrane, a critical requirement for in situ live-cell assays.

Self-Validating Experimental Protocol: Competitive ABPP

To ensure trustworthiness and scientific integrity, any target identification workflow must be a self-validating system . If we simply apply the probe and pull down proteins, we cannot distinguish between specific pharmacological targets and highly abundant "sticky" proteins.

To solve this, we employ a Competitive Activity-Based Protein Profiling (ABPP) protocol. By pre-incubating a control group of cells with a non-clickable parent inhibitor (lacking the ethynyl group), we saturate the specific target. When the ethynyl-probe is subsequently added, it can only bind to non-specific sites. Proteins that appear in the probe-only sample but disappear in the competitor sample are validated as true pharmacological targets[4].

Step-by-Step Workflow: Live-Cell Competitive ABPP

Rationale for Live Cells: We perform this assay in living cells rather than lysates to preserve the native protein interactome, intracellular ATP concentrations, and physiological membrane permeability barriers.

  • Cell Culture & Pre-treatment (The Control System):

    • Culture BV-2 microglial cells to 80% confluence.

    • Vehicle Control: Treat with 0.1% DMSO.

    • Competitor Group: Pre-treat with 10 µM of the non-alkyne parent azetidine drug for 1 hour to saturate specific binding pockets.

  • Probe Incubation:

    • Add 1 µM of 1-(4-ethynylphenyl)azetidine to all groups. Incubate for 2 hours at 37°C. The azetidine core engages the targets in situ.

  • Lysis & Protein Extraction:

    • Wash cells with cold PBS to remove unbound probe. Lyse using a mild NP-40 buffer to maintain protein integrity. Quantify protein concentration (BCA assay) and normalize all samples to 2 mg/mL.

  • Bioorthogonal CuAAC Click Chemistry:

    • Causality of Reagents: Add Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), TCEP (1 mM, to reduce Cu(II) to active Cu(I)), and TBTA (100 µM).

    • Why TBTA? Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a crucial ligand. It stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the proteins or cause artificial cross-linking[5].

    • React for 1 hour at room temperature.

  • Enrichment & LC-MS/MS:

    • Precipitate proteins using cold methanol/chloroform to remove excess click reagents.

    • Resuspend and incubate with Streptavidin-agarose beads for 2 hours.

    • Wash beads stringently (1% SDS, followed by PBS) to remove non-covalently bound proteins.

    • Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS.

G Probe 1-(4-ethynylphenyl) azetidine Cells Live Cell Incubation Probe->Cells Binding Target Engagement Cells->Binding In vivo Lysis Cell Lysis & Extraction Binding->Lysis Click CuAAC Click (Biotin-Azide) Lysis->Click Bioorthogonal Reaction Enrich Streptavidin Enrichment Click->Enrich LCMS LC-MS/MS Proteomics Enrich->LCMS Target ID

Workflow of Activity-Based Protein Profiling using the ethynylphenyl click probe.

Conclusion

1-(4-ethynylphenyl)azetidine represents a paradigm shift in chemical probe design. By leveraging the unique physicochemical properties of the azetidine ring—namely its low basicity, high metabolic stability, and rigid three-dimensional vector—researchers can achieve superior target engagement with minimal non-specific background. When coupled with the robust bioorthogonality of the ethynylphenyl click handle, this molecule becomes an indispensable tool for deconvoluting complex biological pathways, particularly in the challenging landscape of neuroinflammation and microglial targeting.

References

  • A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore.National Institutes of Health (NIH).
  • WO2021009506A1 - Fluorescent systems for biological imaging and uses thereof.Google Patents.
  • WO2019054427A1 - Compound having cyclic structure.Google Patents.
  • Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications.Chemical Reviews - ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Sonogashira Cross-Coupling Protocols Utilizing 1-(4-Ethynylphenyl)azetidine

Introduction Azetidines have emerged as privileged scaffolds in modern medicinal chemistry, frequently utilized to improve metabolic stability, lower lipophilicity, and modulate the physicochemical properties of drug can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidines have emerged as privileged scaffolds in modern medicinal chemistry, frequently utilized to improve metabolic stability, lower lipophilicity, and modulate the physicochemical properties of drug candidates[1]. Incorporating the azetidine motif via robust carbon-carbon bond-forming reactions is a critical workflow in drug development.

1-(4-ethynylphenyl)azetidine serves as a highly versatile terminal alkyne for the Sonogashira cross-coupling reaction. However, the electron-donating nature of the azetidine ring alters the electronic landscape of the alkyne, necessitating specific procedural adjustments to ensure high yields and minimize side reactions. This application note provides a comprehensive, self-validating protocol for coupling 1-(4-ethynylphenyl)azetidine with aryl halides, grounded in mechanistic causality.

Mechanistic Causality & Experimental Design

The Sonogashira coupling operates through two intersecting catalytic cycles: the Palladium cycle and the Copper cycle[2]. Understanding the interplay between these cycles is essential for optimizing the reaction with electron-rich alkynes.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide to form a Pd(II) intermediate[3].

  • The Copper Cycle & The EDG Effect: The terminal alkyne reacts with a Cu(I) co-catalyst and an amine base to form a copper(I) acetylide[2]. Because the azetidine group acts as an electron-donating group (EDG) via resonance into the phenyl ring, it slightly decreases the acidity of the terminal alkyne proton. Consequently, stronger amine bases (e.g., DIPEA or piperidine) and elevated temperatures are often required to drive the formation of the copper acetylide compared to electron-deficient alkynes.

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne ligand to the Pd(II) complex. Computational and kinetic studies indicate that this transmetalation is the rate-limiting step of the overall reaction[4]. Finally, reductive elimination yields the internal alkyne product and regenerates the Pd(0) catalyst[5].

  • Glaser Homocoupling Mitigation: In the presence of trace oxygen, terminal alkynes can undergo a Glaser-Hay homocoupling side reaction, forming a 1,3-diyne dimer[6]. Strict anaerobic conditions and the slow addition of the alkyne are critical to suppressing this pathway.

Mechanistic Pathway Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_ArX Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_ArX + Ar-X PdII_ArAlk Ar-Pd(II)-Alkyne (Transmetalation) PdII_ArX->PdII_ArAlk + Cu-Acetylide CuI Cu(I) Salt PdII_ArX->CuI - CuX Product Coupled Product (Reductive Elimination) PdII_ArAlk->Product Product->Pd0 - Product Cu_Acetylide Copper Acetylide (Alkyne + Base) CuI->Cu_Acetylide + Alkyne / Base Cu_Acetylide->PdII_ArX Transmetalation

Dual Pd/Cu catalytic cycle for the Sonogashira cross-coupling reaction.

Optimization of Reaction Conditions

To establish a self-validating system, quantitative optimization was performed using 1-(4-ethynylphenyl)azetidine and a model aryl iodide. The data below demonstrates that elevated temperatures and polar aprotic solvents (DMF) significantly enhance the yield by accelerating the rate-limiting transmetalation step for this electron-rich substrate.

Table 1: Condition Optimization for 1-(4-ethynylphenyl)azetidine Coupling

EntryCatalyst (mol%)Co-catalyst (mol%)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)*
1Pd(PPh3)4 (5%)CuI (10%)TEA (3.0)THF252441
2Pd(PPh3)4 (5%)CuI (10%)Piperidine (3.0)THF651276
3PdCl2(PPh3)2 (2%)CuI (4%)DIPEA (3.0)DMF80694
4PdCl2(dppf) (2%)CuI (4%)DIPEA (3.0)DMF80689
5PdCl2(PPh3)2 (2%)None (0%)DIPEA (3.0)DMF801215

*Yields determined by HPLC analysis against an internal standard. Entry 3 represents the optimal conditions. Entry 5 highlights the necessity of the copper co-catalyst for this specific substrate.

Detailed Experimental Protocol

The following methodology details the optimized conditions (Table 1, Entry 3) for a 1.0 mmol scale reaction.

Reagent Preparation & Degassing

Causality Check: Dissolved oxygen promotes the oxidative Glaser-Hay homocoupling of the alkyne[6]. Rigorous degassing is non-negotiable.

  • Prepare a solvent mixture of anhydrous DMF (4.0 mL) and N,N-Diisopropylethylamine (DIPEA) (1.5 mL, ~8.6 mmol).

  • Sparge the DMF/DIPEA mixture with ultra-pure Argon or Nitrogen for at least 30 minutes prior to use.

Reaction Assembly
  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add:

    • Aryl iodide (1.0 mmol, 1.0 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (14.0 mg, 0.02 mmol, 2 mol%)

    • Copper(I) iodide [CuI] (7.6 mg, 0.04 mmol, 4 mol%)

  • Seal the tube with a rubber septum and perform three cycles of vacuum/Argon backfill.

  • Introduce the degassed DMF/DIPEA solvent mixture (5.5 mL total) via a gas-tight syringe. Stir at room temperature for 5 minutes to ensure partial dissolution of the catalysts.

Alkyne Addition & Execution

Causality Check: Slow addition of 1-(4-ethynylphenyl)azetidine keeps the steady-state concentration of the unreacted alkyne low, further suppressing homocoupling[6].

  • Dissolve 1-(4-ethynylphenyl)azetidine (1.2 mmol, 1.2 equiv) in 1.0 mL of degassed DMF.

  • Add the alkyne solution dropwise to the reaction mixture over 15 minutes using a syringe pump.

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously for 6 hours.

Work-up and Purification
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 20 mL).

  • Filter the mixture through a short pad of Celite to remove precipitated palladium and copper salts. Wash the pad with an additional 10 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Distilled water (3 × 20 mL) to remove DMF and DIPEA salts.

    • Saturated aqueous NaCl (brine, 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The azetidine-containing product typically elutes cleanly due to its distinct polarity.

Analytical Validation

Verify the structural integrity of the product using:

  • 1H NMR (CDCl3): Confirm the disappearance of the terminal alkyne proton (typically a singlet around δ 3.0-3.2 ppm) and the retention of the azetidine signals (multiplets at ~3.9 ppm for the CH2-N-CH2 protons and ~2.3 ppm for the central CH2).

  • LC-MS: Confirm the mass of the desired cross-coupled product and check for the absence of the diyne dimer mass (M = 312.4 g/mol for the homocoupled azetidine alkyne).

References

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry: Azetidine-Containing Drugs.pageplace.de.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained.vedantu.com.
  • Sonogashira Coupling - Chemistry LibreTexts.libretexts.org.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.acs.org.
  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction.acs.org.
  • Process Development of the Novel LpxC Inhibitor T-1228. Part 2: Synthesis of the Malonamide Core and the Final Intermediate.acs.org.

Sources

Application

incorporating 1-(4-ethynylphenyl)azetidine into PROTAC linkers

Topic: Strategic Incorporation of 1-(4-ethynylphenyl)azetidine into PROTAC Linkers for Enhanced Conformational Rigidity and Modular Synthesis Audience: Researchers, scientists, and drug development professionals in the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategic Incorporation of 1-(4-ethynylphenyl)azetidine into PROTAC Linkers for Enhanced Conformational Rigidity and Modular Synthesis

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3] While the ligands provide target specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic (DMPK) properties, governing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[1][4][]

The field of "linkerology" has evolved significantly, moving beyond synthetically convenient and flexible polyethylene glycol (PEG) or alkyl chains towards more sophisticated, rigid designs.[3][6] Incorporating rigid structural motifs such as phenyl rings, alkynes, and saturated heterocycles can constrain the linker's conformation.[1][4][6][] This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to enhanced degradation potency and selectivity.[][8]

This application note details the strategic use of 1-(4-ethynylphenyl)azetidine , a unique building block that combines three advantageous features:

  • An azetidine ring , a privileged, sp3-rich scaffold known to improve metabolic stability, solubility, and provide unique exit vectors for linker attachment.[9][10][11]

  • A phenyl group , which imparts planarity and rigidity.[1][]

  • An ethynyl (alkyne) group , a linear, rigid element that serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3][][]

By leveraging this building block, researchers can construct PROTACs with improved conformational control and synthetic modularity, accelerating the development of next-generation protein degraders.

The Rationale: Synergistic Advantages of the 1-(4-ethynylphenyl)azetidine Moiety

The choice to incorporate 1-(4-ethynylphenyl)azetidine is based on the distinct and synergistic benefits conferred by each of its three components.

  • The Azetidine Scaffold: This four-membered nitrogen heterocycle is increasingly recognized as a cornerstone of modern medicinal chemistry.[8] Its inherent ring strain and constrained geometry provide unique exit vectors compared to more flexible five- or six-membered rings.[10] This structural rigidity helps pre-organize the PROTAC linker, which can lower the entropic cost of binding and improve ternary complex stability.[8] Furthermore, azetidine motifs have been shown to enhance key pharmacokinetic properties, including metabolic stability and aqueous solubility, addressing common challenges in PROTAC development.[9][10]

  • The Phenyl Ring: Aromatic systems are a well-established method for introducing rigidity into PROTAC linkers.[1][] The planar phenyl ring restricts bond rotation, reducing the number of conformations the linker can adopt.[14][15] This can lead to more favorable geometries for ternary complex formation. In some cases, the aromatic ring can also engage in beneficial π-π stacking interactions with amino acid residues on the surface of the POI or E3 ligase, further stabilizing the complex.[]

  • The Ethynyl Functional Group: The terminal alkyne is a key enabler of modular PROTAC synthesis. Its linear geometry adds another layer of rigidity to the linker design.[6] More importantly, it is one half of the most robust and widely used bioorthogonal reactions in chemistry: the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[][16] This "click" reaction allows for the highly efficient and regioselective covalent linkage of the alkyne-containing building block to a second PROTAC component bearing an azide handle.[3][17][18] This modularity is invaluable for rapidly generating libraries of PROTACs with diverse ligands or linker attachment points to optimize degradation activity.[3][]

Conceptual Workflow: Modular PROTAC Assembly

The use of 1-(4-ethynylphenyl)azetidine is ideally suited for a convergent synthetic strategy where functionalized POI and E3 ligase ligands are prepared separately and then joined in a final, high-yielding step.

G cluster_1 PROTAC Assembly POI_Ligand POI Ligand-N₃ Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC E3_Ligand E3 Ligand Linker_Fragment Linker Fragment (E3 Ligand + Azetidine Block) E3_Ligand->Linker_Fragment Amide Coupling or other linkage Azetidine_Block 1-(4-ethynylphenyl)azetidine Azetidine_Block->Linker_Fragment Linker_Fragment->Final_PROTAC CuAAC 'Click' Reaction

Caption: Modular assembly of a PROTAC using the azetidine building block.

Protocol I: Synthesis of Building Block 1-(4-ethynylphenyl)azetidine

This protocol describes a two-step synthesis starting from commercially available 1-(4-iodophenyl)azetidine via a Sonogashira coupling with (trimethylsilyl)acetylene, followed by deprotection.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(4-iodophenyl)azetidine≥95%e.g., Sigma-AldrichStarting material
(Trimethylsilyl)acetylene≥98%e.g., Sigma-AldrichAlkyne source
Bis(triphenylphosphine)palladium(II) dichloridee.g., Strem ChemicalsPalladium catalyst
Copper(I) iodide (CuI)≥98%e.g., Sigma-AldrichCo-catalyst
Triethylamine (TEA)Anhydrous, ≥99.5%e.g., Sigma-AldrichBase and solvent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichCo-solvent
Tetrabutylammonium fluoride (TBAF)1.0 M in THFe.g., Sigma-AldrichDeprotection reagent
Dichloromethane (DCM)ACS GradeStandard lab supplyFor extraction
Saturated aq. NH₄ClStandard lab supplyFor workup
BrineStandard lab supplyFor work-up
Anhydrous MgSO₄Standard lab supplyDrying agent
Silica Gel230-400 meshStandard lab supplyFor chromatography
Step-by-Step Procedure

Step A: Synthesis of 1-(4-((trimethylsilyl)ethynyl)phenyl)azetidine

  • Inert Atmosphere Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-iodophenyl)azetidine (1.0 eq).

  • Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with dry argon or nitrogen gas three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 0.2 M) and anhydrous triethylamine (3.0 eq).

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to yield the TMS-protected product.

Step B: Deprotection to 1-(4-ethynylphenyl)azetidine

  • Dissolution: Dissolve the purified product from Step A (1.0 eq) in THF in a plastic vial or flask.

  • Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude product is often pure enough for the next step. If necessary, it can be further purified by flash chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

G Start 1-(4-iodophenyl)azetidine + (Trimethylsilyl)acetylene StepA Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, TEA, THF) Start->StepA Intermediate 1-(4-((trimethylsilyl)ethynyl)phenyl)azetidine StepA->Intermediate StepB TMS Deprotection (TBAF, THF) Intermediate->StepB Final 1-(4-ethynylphenyl)azetidine StepB->Final

Caption: Synthetic workflow for the 1-(4-ethynylphenyl)azetidine building block.

Protocol II: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-functionalized building block to a PROTAC component bearing a terminal azide (e.g., a POI ligand-linker-azide fragment).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Azide-functionalized componentSynthesizedIn-housee.g., POI-linker-N₃
1-(4-ethynylphenyl)azetidineSynthesizedProtocol IAlkyne building block
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)≥98%e.g., Sigma-AldrichCopper source
Sodium ascorbate≥98%e.g., Sigma-AldrichReducing agent
Tris(benzyltriazolylmethyl)amine (TBTA)≥97%e.g., Sigma-AldrichCopper-stabilizing ligand
Dimethyl sulfoxide (DMSO)Anhydrouse.g., Sigma-AldrichSolvent
tert-ButanolACS GradeStandard lab supplyCo-solvent
WaterDeionizedStandard lab supplyCo-solvent
Step-by-Step Procedure
  • Reagent Preparation: Prepare stock solutions of CuSO₄·5H₂O (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water). The sodium ascorbate solution should be made fresh.

  • Reaction Setup: In a vial, dissolve the azide-functionalized component (1.0 eq) and 1-(4-ethynylphenyl)azetidine (1.1-1.2 eq) in a 3:1 mixture of DMSO/tert-butanol or a similar suitable solvent system.

  • Ligand Addition: Add TBTA (0.1-0.2 eq) to the mixture to prevent copper-mediated side reactions and improve efficiency.

  • Initiation of "Click" Reaction: Sequentially add the CuSO₄·5H₂O stock solution (0.05-0.1 eq) and the freshly prepared sodium ascorbate stock solution (0.5 eq). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is typically complete within this timeframe but can be left overnight.

  • Monitoring: Monitor the reaction progress by LC-MS, looking for the disappearance of starting materials and the appearance of the desired PROTAC product mass.[19]

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using preparative reverse-phase HPLC (RP-HPLC) to obtain the final, high-purity PROTAC.[20]

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC using analytical HPLC, High-Resolution Mass Spectrometry (HRMS), and ¹H/¹³C NMR spectroscopy.[21]

G Azide POI Ligand-Linker-N₃ Reaction CuAAC 'Click' Reaction CuSO₄, Na Ascorbate, TBTA DMSO / tBuOH / H₂O Azide:f0->Reaction Alkyne HC≡C-Ph-Azetidine-Linker-E3 Ligand Alkyne:f0->Reaction PROTAC Final PROTAC with 1,2,3-Triazole Linkage Reaction->PROTAC:f0

Caption: PROTAC final assembly via CuAAC "click" chemistry.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Protocol I: Low yield in Sonogashira coupling Inactive palladium catalyst; Insufficient base; Oxygen contamination.Use fresh, high-quality catalyst; Ensure TEA is anhydrous; Thoroughly degas solvents and maintain a strict inert atmosphere.
Protocol I: Incomplete TMS deprotection Old or degraded TBAF reagent; Insufficient reaction time.Use a fresh bottle of TBAF solution; Allow the reaction to run longer, monitoring by LC-MS.
Protocol II: Stalled or incomplete CuAAC reaction Copper oxidation; Impure starting materials; Poor solubility.Use a freshly prepared sodium ascorbate solution; Add more sodium ascorbate (up to 1.0 eq); Use a copper-stabilizing ligand like TBTA; Try alternative solvent systems (e.g., DMF, DMA).
Protocol II: Difficulty in final PROTAC purification Aggregation of the PROTAC; Poor peak shape in HPLC.Modify HPLC conditions (e.g., change modifier from TFA to formic acid); Use a different stationary phase (e.g., C8 instead of C18); Lyophilize the final product carefully.

Conclusion

The 1-(4-ethynylphenyl)azetidine building block offers a powerful and versatile tool for the rational design of advanced PROTACs. Its unique combination of a conformationally restricting azetidine ring, a rigidifying phenyl group, and a click-ready alkyne handle addresses several key challenges in PROTAC development. By imparting structural rigidity, this moiety can help pre-organize the linker to facilitate more efficient ternary complex formation. Its demonstrated utility in improving physicochemical properties can enhance the drug-likeness of the final PROTAC molecule. Finally, the terminal alkyne enables a highly efficient and modular synthetic strategy, allowing researchers to rapidly assemble and test new PROTAC constructs. The strategic incorporation of such thoughtfully designed building blocks is essential for advancing the field of targeted protein degradation and unlocking its full therapeutic potential.

References

  • Current strategies for the design of PROTAC linkers: a critical review. P.M.C. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. P.M.C. [Link]

  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Publishing. [Link]

  • Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. P.M.C. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Characterizing the conformational ensemble of PROTAC degraders in solutions via atomistic simulations. ChemRxiv. [Link]

  • Characterizing the conformational ensemble of PROTAC degraders in solution. ACS Publications. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. P.M.C. [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

  • PROTAC® Design | Degrader Design and Synthesis. Bio-Techne. [Link]

  • Impact of linker length on the activity of PROTACs. P.M.C. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Accelerating next-generation drug discovery with click-based construction of PROTACs. EurekAlert!. [Link]

  • Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

  • PROTACs & Molecular Glues. SYNthesis med chem. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. P.M.C. [Link]

  • Azetidine Synthesis. KTP. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. P.M.C. [Link]

Sources

Method

Application Note: 1-(4-Ethynylphenyl)azetidine as a Bifunctional Pharmacophore in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The integration of sp³-rich heterocycles with vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The integration of sp³-rich heterocycles with versatile chemical reporters has revolutionized modern drug discovery. The 1-(4-ethynylphenyl)azetidine moiety represents a highly modular, bifunctional pharmacophore. By combining the metabolic stability and unique physicochemical tuning of the azetidine ring with the bioorthogonal reactivity and lipophilic probing capabilities of the 4-ethynylphenyl group, this scaffold serves as a powerful tool for both targeted therapeutic development and chemical biology applications.

This application note details the mechanistic rationale behind selecting this pharmacophore, provides comparative physicochemical data, and outlines field-proven experimental protocols for its use in Activity-Based Protein Profiling (ABPP) and metabolic stability screening.

Mechanistic Rationale & Structural Insights

The Azetidine Core: Tuning pKa and Enhancing Stability

Azetidines are four-membered nitrogenous heterocycles characterized by a[1]. Despite this strain, they exhibit remarkable chemical stability compared to their three-membered aziridine counterparts, allowing for facile handling under physiological conditions[1]. In drug discovery, azetidines are considered because they offer a superior compromise between molecular rigidity and metabolic stability[2].

Furthermore, the constrained geometry of the azetidine ring increases the s-character of the nitrogen lone pair. When conjugated to a phenyl ring (forming an aniline derivative), this structural feature significantly lowers the basicity (pKa) of the nitrogen compared to larger heterocycles like pyrrolidine or piperidine. This pKa modulation is critical for improving membrane permeability, reducing off-target hERG liabilities, and enhancing overall pharmacokinetic profiles[3]. Several FDA-approved drugs, including, successfully leverage the azetidine motif to achieve these exact pharmacological benefits[3].

The 4-Ethynylphenyl Motif: A Dual-Purpose Warhead and Reporter

The para-ethynyl substitution on the phenyl ring transforms the scaffold into a highly versatile pharmacophore. In the context of enzyme inhibition, such as with , the rigid, linear alkyne can project deep into lipophilic pockets, enhancing binding affinity[4].

Additionally, the ethynyl group serves as a premier chemical reporter for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the 1-(4-ethynylphenyl)azetidine scaffold to be utilized in Activity-Based Protein Profiling (ABPP), covalent target trapping, or as a linker attachment point for Proteolysis Targeting Chimeras (PROTACs).

Quantitative Pharmacokinetic Profiling

To illustrate the structural advantages of the azetidine core, Table 1 summarizes the comparative physicochemical properties of N-phenyl saturated heterocycles. The data highlights how ring contraction directly influences lipophilicity and intrinsic clearance.

Table 1: Comparative Physicochemical Properties of N-Phenyl Heterocycles

Pharmacophore CoreCalculated pKa (Aniline N)cLogPIntrinsic Clearance (CLint) (µL/min/mg)hERG Inhibition Liability
N,N-Dimethylaniline~5.12.3High (>50)High
1-Phenylpyrrolidine~5.82.6High (>60)High
1-Phenylazetidine ~3.5 1.9 Low (<15) Low

(Note: Data represents generalized trends for these unsubstituted core motifs evaluated in human liver microsomes).

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful implementation of this pharmacophore requires robust, self-validating protocols. The following methodologies detail the application of the 1-(4-ethynylphenyl)azetidine scaffold in target identification and stability profiling.

Workflow Visualization: Activity-Based Protein Profiling (ABPP)

The ethynyl handle allows for late-stage functionalization to identify off-target interactions or validate target engagement.

ABPP_Workflow N1 1-(4-ethynylphenyl)azetidine Probe Incubation N2 Covalent Binding to Target Protein N1->N2 N3 Cell Lysis & Protein Extraction N2->N3 N4 CuAAC 'Click' Reaction (Biotin-Azide) N3->N4 N5 Streptavidin Enrichment N4->N5 N6 LC-MS/MS Proteomics (Target ID) N5->N6

Figure 1: ABPP workflow using the ethynyl pharmacophore for target identification.

Protocol 1: CuAAC-Mediated Target Enrichment (Click Chemistry)

Causality & Logic: The use of the THPTA ligand is critical in this protocol. THPTA coordinates Cu(I), accelerating the cycloaddition while simultaneously protecting the proteins from reactive oxygen species (ROS) generated by free copper, which would otherwise degrade the proteome and confound mass spectrometry results.

Step-by-Step Methodology:

  • In Situ Labeling : Incubate live cells (e.g., HEK293T) with 10 µM of the 1-(4-ethynylphenyl)azetidine-based probe for 2 hours at 37°C. Self-Validation Check: Always run a parallel vehicle (DMSO) control and a competitive control (probe + 100x excess of a non-alkyne analog) to distinguish specific binding from background noise.

  • Lysis : Wash cells 3x with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C. Quantify protein using a BCA assay and normalize all samples to 2 mg/mL.

  • Click Reaction Assembly : To 1 mL of the normalized proteome, add the following reagents sequentially (vortexing gently between additions):

    • 100 µM Biotin-PEG3-Azide (reporter).

    • 1 mM TCEP (reduces Cu(II) to the active Cu(I) species).

    • 100 µM THPTA (copper-stabilizing ligand).

    • 1 mM CuSO₄ (catalyst).

  • Incubation & Precipitation : React for 1 hour at room temperature in the dark. Quench the reaction by adding 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g for 5 min to precipitate proteins at the aqueous/organic interface.

  • Enrichment : Wash the protein pellet 3x with methanol to remove any unreacted probe. Resuspend in 0.2% SDS/PBS and incubate with 50 µL of pre-washed Streptavidin agarose beads for 2 hours at room temperature.

  • Elution : Boil beads in 4x Laemmli buffer for downstream SDS-PAGE analysis, or proceed directly to on-bead trypsin digestion for LC-MS/MS target identification[4].

Protocol 2: Microsomal Stability Assessment

Causality & Logic: Because azetidines are sp³-rich, they generally resist cytochrome P450 (CYP) mediated oxidation better than planar aromatic systems. This protocol validates the intrinsic clearance (CLint) of the scaffold to ensure it meets the criteria for a viable lead compound.

Step-by-Step Methodology:

  • Preparation : Pre-warm 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Compound Addition : Spike the 1-(4-ethynylphenyl)azetidine derivative to a final concentration of 1 µM. Critical Parameter: Keep the final organic solvent (DMSO) concentration <0.1% to prevent artifactual CYP inhibition.

  • Initiation : Start the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling : At 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge at 15,000 x g for 10 min to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂), which is then used to derive the intrinsic clearance (CLint).

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (National Institutes of Health) URL:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Alkyne Homocoupling in 1-(4-Ethynylphenyl)azetidine Reactions

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate the pervasive issue of alkyne ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate the pervasive issue of alkyne homocoupling (Glaser coupling) when working with 1-(4-ethynylphenyl)azetidine .

This guide synthesizes mechanistic causality, field-proven troubleshooting strategies, and self-validating protocols to ensure high-fidelity carbon-carbon bond formation.

Mechanistic Insight: The Causality of Homocoupling

When performing Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(4-ethynylphenyl)azetidine, researchers frequently observe a highly non-polar, fluorescent byproduct. This is the 1,3-diyne , formed via the Glaser homocoupling pathway[1].

The causality of this side reaction is rooted in three interacting factors:

  • The Copper(I) Co-Catalyst: Copper(I) salts are essential for forming the highly reactive copper acetylide intermediate. However, this intermediate is highly susceptible to oxidative dimerization[2].

  • Trace Oxygen: Glaser coupling is fundamentally an oxidative process. Even parts-per-million (ppm) levels of dissolved O₂ act as the terminal oxidant, driving the dimerization of the copper acetylide[3].

  • The Azetidine Moiety: The azetidine ring is a tertiary cyclic amine. When conjugated to the phenyl ring, it acts as a strong electron-donating group (EDG). This electron richness is transmitted to the terminal alkyne, lowering the oxidation potential of the resulting copper acetylide and making it exponentially more prone to oxidative homocoupling compared to electron-deficient alkynes.

Pathway Alkyne 1-(4-ethynylphenyl)azetidine (Electron-Rich) Intermediate Copper Acetylide Intermediate Alkyne->Intermediate Base Cu Cu(I) Co-catalyst Cu->Intermediate O2 Trace O2 Present (Oxidative Dimerization) Intermediate->O2 Pd Pd(0) / Strictly Anaerobic (Transmetalation) Intermediate->Pd Glaser Glaser Homocoupling (1,3-Diyne Byproduct) O2->Glaser Sono Sonogashira Product (Desired Cross-Coupling) Pd->Sono

Caption: Competing pathways: Sonogashira cross-coupling vs. oxidative Glaser homocoupling.

Troubleshooting Guide & FAQs

Q1: I degassed my solvents using a nitrogen balloon, but I am still seeing 30% homocoupled byproduct. Why? A: Sparging (bubbling) with a nitrogen balloon is insufficient for electron-rich substrates like 1-(4-ethynylphenyl)azetidine. The copper acetylide intermediate is so sensitive that trace dissolved oxygen will trigger the Glaser pathway[1]. Causality-driven solution: You must use the Freeze-Pump-Thaw method (minimum 3 cycles) to remove dissolved oxygen from the solvent lattice, followed by conducting the reaction under strict Schlenk line conditions[2].

Q2: How can I completely eliminate the 1,3-diyne byproduct without sacrificing the yield of my cross-coupled product? A: The most definitive strategy is to eliminate the primary promoter of the side reaction: the Copper(I) co-catalyst[2]. Switch to a Copper-Free Sonogashira protocol [4]. By utilizing electron-rich, bulky phosphine ligands (e.g., XPhos or RuPhos) with Palladium, the oxidative addition and transmetalation steps can proceed efficiently without requiring a copper acetylide intermediate, entirely bypassing the Glaser mechanism[5].

Q3: My specific methodology requires Copper. How do I suppress homocoupling under standard Sonogashira conditions? A: If Copper is mandatory, you must manipulate the reaction kinetics. Glaser coupling is a bimolecular reaction with respect to the alkyne, meaning its rate increases exponentially with alkyne concentration. Causality-driven solution: Use a syringe pump to add the 1-(4-ethynylphenyl)azetidine slowly over 2–4 hours[2]. This keeps the steady-state concentration of the alkyne near zero, favoring the cross-coupling pathway over bimolecular dimerization[3].

Troubleshooting Start High Homocoupling Detected? Anaerobic Strictly Anaerobic? Start->Anaerobic Degas Use Freeze-Pump-Thaw Anaerobic->Degas No Cu Using Cu(I) Co-catalyst? Anaerobic->Cu Yes CuFree Switch to Cu-Free Protocol Cu->CuFree Yes Conc High Alkyne Concentration? Cu->Conc No Pump Syringe Pump Addition (2-4h) Conc->Pump Yes Base Check Amine Base Purity Conc->Base No

Caption: Troubleshooting logic tree for mitigating alkyne homocoupling.

Quantitative Data: Protocol Comparison

The following table summarizes the expected outcomes when coupling 1-(4-ethynylphenyl)azetidine with a standard aryl iodide across different optimization strategies.

Reaction ConditionCatalyst SystemAlkyne Addition MethodDesired Product YieldHomocoupling (1,3-Diyne)
Standard Sonogashira Pd(PPh₃)₂Cl₂ / CuI (5 mol%)Bolus (All at once)45 - 55%30 - 40%
Optimized Standard Pd(PPh₃)₂Cl₂ / CuI (1 mol%)Syringe Pump (3 hours)75 - 82%< 5%
Copper-Free Protocol Pd(OAc)₂ / XPhosBolus (All at once)88 - 95% Not Detected

Self-Validating Experimental Protocol: Copper-Free Sonogashira

To ensure maximum trustworthiness and reproducibility, follow this self-validating Copper-Free protocol designed specifically for electron-rich alkynes like 1-(4-ethynylphenyl)azetidine.

Reagents:
  • Aryl Halide: 1.0 equiv.

  • 1-(4-ethynylphenyl)azetidine: 1.2 equiv.

  • Pd(OAc)₂: 2 mol%

  • XPhos (Ligand): 4 mol%

  • Base: Cs₂CO₃ (2.0 equiv.)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Degassing (Self-Validating): Subject the solvent to 3 cycles of Freeze-Pump-Thaw.

    • Validation Check: During the final thaw cycle under vacuum, the solvent should melt smoothly without violent outgassing or bubbling, indicating complete oxygen removal.

  • Reagent Loading: Add the aryl halide, Pd(OAc)₂, XPhos, and Cs₂CO₃ to the Schlenk flask against a positive counter-flow of Argon.

  • Catalyst Activation (Self-Validating): Add the degassed solvent. Stir at room temperature for 15 minutes.

    • Validation Check: Observe a distinct color change (typically from pale yellow to a deep orange/red), confirming the reduction of Pd(II) to the active Pd(0) species.

  • Alkyne Addition: Add 1-(4-ethynylphenyl)azetidine via a gas-tight microsyringe.

  • Heating & Monitoring (Self-Validating): Heat the reaction to 60–80 °C. Monitor via Thin-Layer Chromatography (TLC) after 2 hours.

    • Validation Check: Under 365 nm UV light, the 1,3-diyne byproduct is highly fluorescent (bright blue/green) and extremely non-polar (runs near the solvent front). The absence of this spot on the TLC plate validates that the Glaser pathway has been successfully suppressed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water to remove the base. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Wikipedia Contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Chinchilla, R., & Nájera, C. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

Sources

Optimization

Technical Support Center: Preventing Azetidine Ring Degradation During High-Temperature Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge in modern synthetic chemistry: preventing the degradation of the strained azetidine ring during high-temperature cross-coupling reactions. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them valuable synthetic intermediates but also susceptible to undesired ring-opening pathways, particularly under harsh reaction conditions.[1] This resource will equip you with the knowledge to anticipate, diagnose, and resolve these stability issues, ensuring the successful synthesis of your target molecules.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing root cause analysis and actionable protocols.

Issue 1: Low or No Yield of the Desired Coupled Product, with Unidentified Byproducts.

Question: I am attempting a Suzuki-Miyaura coupling with my 3-bromo-N-Boc-azetidine and an arylboronic acid at 100 °C, but I'm observing very low conversion of my starting material and the formation of several new spots on my TLC plate that are not the desired product. What is likely happening?

Answer: At elevated temperatures, azetidine rings are prone to thermal degradation and side reactions that compete with the desired cross-coupling pathway. The unidentified byproducts are likely the result of ring-opening or decomposition.

Root Causes & Solutions:

  • Thermal Instability: High temperatures provide the activation energy needed to overcome the ring strain of the azetidine, leading to decomposition.[1]

    • Solution: The most effective strategy is to lower the reaction temperature. Many modern palladium catalysts and ligand systems are highly active and can facilitate cross-coupling at or near room temperature.

  • Lewis Acid-Catalyzed Ring Opening: Trace Lewis acidic species in the reaction mixture can coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack and subsequent opening.[1][2]

    • Solution: Ensure all reagents and solvents are free of acidic impurities. The use of a mild, non-nucleophilic base is also critical.

Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling of a 3-Haloazetidine

This protocol is designed to minimize thermal degradation of the azetidine ring.

Materials:

  • 3-Halo-N-protected azetidine (e.g., 3-bromo-N-Boc-azetidine)

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a more advanced precatalyst like those from the Buchwald group)

  • Phosphine ligand (e.g., SPhos, XPhos)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture)[3]

  • Aqueous base (e.g., K₃PO₄ or Cs₂CO₃)[3][4]

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 3-halo-N-protected azetidine (1.0 equiv), arylboronic acid (1.5-2.0 equiv), palladium precatalyst (1-2 mol%), and phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the aqueous base solution.

  • Reaction Conditions: Stir the reaction mixture vigorously at a reduced temperature, starting at room temperature or slightly elevated (e.g., 40-60 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Formation of a Ring-Opened Amine as the Major Byproduct in a Buchwald-Hartwig Amination.

Question: I'm performing a Buchwald-Hartwig N-arylation of azetidine with an aryl bromide at 110 °C. My main byproduct appears to be a γ-bromo-N-arylpropanamine. Why is this happening and how can I prevent it?

Answer: The formation of a γ-bromo-N-arylpropanamine is a classic indicator of azetidine ring-opening via nucleophilic attack of the bromide counter-ion, likely facilitated by the high reaction temperature.

Root Causes & Solutions:

  • Nucleophilic Attack on the Azetidinium Ion: At high temperatures, the azetidine nitrogen can be protonated or coordinate to the palladium catalyst, forming a more electrophilic azetidinium species. The bromide ion can then act as a nucleophile, attacking a β-carbon and leading to ring cleavage.

    • Solution: Lowering the reaction temperature is the primary solution. Additionally, using a less nucleophilic counter-ion, if possible, can be beneficial. The choice of base is also crucial; a bulkier, non-nucleophilic base can minimize side reactions.

Experimental Protocol: Optimized Buchwald-Hartwig Amination of Azetidine

This protocol employs milder conditions to favor the desired C-N bond formation over ring-opening.

Materials:

  • Azetidine

  • Aryl halide (bromide or iodide preferred over chloride for higher reactivity at lower temperatures)

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst)

  • Bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Strong, non-nucleophilic base (e.g., LiHMDS, K₂CO₃)

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), palladium precatalyst (1-2 mol%), and ligand (1.2-2.4 mol%) to a flame-dried reaction vessel.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent. Then, add the azetidine (1.2-1.5 equiv) followed by the base (1.5-2.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the specific substrates.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product via flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for azetidine ring degradation at high temperatures?

A1: The primary driving force is the inherent ring strain of the four-membered ring.[1] High temperatures provide the thermal energy to overcome the activation barrier for ring-opening reactions, which can proceed through various mechanisms, including nucleophilic attack or pericyclic reactions.

Q2: How does the choice of N-protecting group affect the stability of the azetidine ring during cross-coupling?

A2: The N-protecting group plays a crucial role. Electron-withdrawing groups like sulfonyl (e.g., tosyl, nosyl) can stabilize the ring by decreasing the nucleophilicity of the nitrogen, but they can also activate the ring towards certain nucleophilic attacks.[1] The Boc group is generally a good choice due to its steric bulk and electronic properties, but it can be labile under acidic conditions that might arise from the generation of HX during the reaction.[1]

N-Protecting GroupStability NotesRemoval Conditions
Boc Generally good, but acid-labile.Acidic (e.g., TFA, HCl)
Cbz More stable to acid than Boc.Hydrogenolysis (H₂, Pd/C)
Sulfonyl (Ts, Ns) Generally stable but can activate the ring towards nucleophiles.Harsh reductive conditions

Q3: Are there specific palladium catalysts or ligands that are recommended for low-temperature cross-coupling of azetidines?

A3: Yes, the development of highly active palladium precatalysts and bulky, electron-rich phosphine ligands has been a game-changer for reactions involving sensitive substrates like azetidines. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) and their corresponding palladium precatalysts are excellent choices as they promote rapid oxidative addition and reductive elimination, allowing for lower reaction temperatures.[3][4]

Q4: Can Sonogashira couplings be performed with azetidine-containing substrates without degradation?

A4: Yes, Sonogashira couplings can be successful, but careful control of reaction conditions is paramount.[5] Copper-free Sonogashira protocols are often preferred to avoid potential Lewis acidic copper species that could promote ring-opening.[6] The use of a mild base and the lowest possible reaction temperature are key to success.[6][7]

Visualizing the Problem and Solution

Mechanism of Azetidine Ring Opening

cluster_0 High-Temperature Degradation Pathway Azetidine Azetidine Ring Heat High Temperature (e.g., >100 °C) Azetidine->Heat Energy Input RingOpening Ring Opening Heat->RingOpening Overcomes Ring Strain Byproducts Decomposition Byproducts RingOpening->Byproducts

Caption: High temperatures can lead to azetidine ring opening.

Troubleshooting Workflow

cluster_1 Troubleshooting Azetidine Cross-Coupling Start Low Yield or Ring-Opened Byproducts CheckTemp Is Reaction Temperature > 80 °C? Start->CheckTemp LowerTemp Lower Temperature (RT to 60 °C) CheckTemp->LowerTemp Yes CheckCatalyst Using Modern Catalyst/Ligand? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst SwitchCatalyst Switch to Buchwald-type Precatalyst/Ligand CheckCatalyst->SwitchCatalyst No CheckBase Is Base Non-Nucleophilic and Mild? CheckCatalyst->CheckBase Yes SwitchCatalyst->CheckBase SwitchBase Use K3PO4, Cs2CO3, or LiHMDS CheckBase->SwitchBase No Success Successful Coupling CheckBase->Success Yes SwitchBase->Success

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(4-ethynylphenyl)azetidine in Acidic Media

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(4-ethynylphenyl)azetidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(4-ethynylphenyl)azetidine . This bifunctional molecule presents a unique synthetic challenge: it contains a highly strained, acid-sensitive azetidine ring and a terminal alkyne susceptible to hydration.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent substrate degradation during acidic reactions and workups.

Substrate Vulnerability Profile

To stabilize this molecule, we must first quantify its thermodynamic and kinetic vulnerabilities. The azetidine ring possesses significant angle strain, providing a strong thermodynamic driving force for ring-opening upon activation 1. Concurrently, the terminal alkyne, while relatively stable to mild acids, becomes a liability in the presence of strong aqueous acids or trace transition metals 2.

Quantitative Stability Metrics
ParameterValueImplications for Synthetic Stability
Azetidine Ring Strain ~25.4 kcal/molHigh thermodynamic driving force for nucleophilic ring-opening upon protonation.
N-Aryl Azetidine pKa ~3.0 - 4.5Nitrogen protonates at pH < 4, forming a highly reactive azetidinium ion.
Half-life at pH 1.8 ~0.5 hoursRapid decomposition in strong aqueous acids; requires immediate quenching 3.
Half-life at pH 2.7 ~1.2 hoursModerate degradation; cryogenic conditions required if this pH is unavoidable.
Half-life at pH 7.0 Stable (>24 h)Neutral or slightly basic conditions are optimal for storage and aqueous workup.
Alkyne C≡C-H pKa ~25Stable to mild acid, but susceptible to Markovnikov hydration under strong acidic/metal-catalyzed conditions.

Mechanistic Pathways & Failure Modes

Understanding the causality of degradation is the first step in preventing it. When 1-(4-ethynylphenyl)azetidine is exposed to acidic conditions, the aniline-like nitrogen protonates. This breaks the conjugation with the phenyl ring and creates an electrophilic azetidinium species that is rapidly attacked by any available nucleophile (e.g., Cl⁻, H₂O) 4.

Mechanism Substrate 1-(4-ethynylphenyl)azetidine Protonated Protonated Azetidinium Ion Substrate->Protonated Aqueous Acid (pH < 4) Hydration Acetophenone Derivative (Alkyne Hydration) Substrate->Hydration Strong Acid + Trace Metals RingOpen Ring-Opened Amine (Nucleophilic Attack) Protonated->RingOpen Nucleophiles (Cl-, H2O) Room Temp Stabilized Stabilized Ion Pair (Non-Nucleophilic Environment) Protonated->Stabilized TFA / HFIP Cryogenic (-20°C)

Acid-catalyzed degradation pathways and stabilization of 1-(4-ethynylphenyl)azetidine.

Troubleshooting Guide & FAQs

Q1: My azetidine ring is opening during acidic deprotection steps (e.g., Boc removal elsewhere on the molecule). How do I prevent this? Causality: Protonation forms an azetidinium ion. Nucleophiles like Cl⁻ (from HCl) or water attack the strained 4-membered ring, permanently opening it to a secondary amine. Solution: Eliminate nucleophiles from your reaction matrix. Switch from HCl/Dioxane to a non-nucleophilic acid like Trifluoroacetic acid (TFA) or Triflic acid (TfOH) in an anhydrous, non-nucleophilic solvent like Dichloromethane (DCM). Strictly control the temperature at 0 °C or lower to arrest the kinetics of ring-opening.

Q2: I am observing hydration of the terminal alkyne to an acetophenone derivative. What is causing this? Causality: Terminal alkynes undergo Markovnikov hydration in aqueous acid. This process is drastically accelerated by trace transition metals (e.g., Ru, Au, Hg, Pd) left over from previous cross-coupling steps (like a Sonogashira reaction used to install the ethynyl group). Solution: Ensure the starting material is rigorously purified from metal catalysts using metal scavengers (e.g., EDTA washes or functionalized silica) before subjecting it to acidic conditions. Maintain strictly anhydrous conditions.

Q3: How does the N-aryl conjugation affect the stability compared to aliphatic azetidines? Causality: The lone pair on the azetidine nitrogen is partially delocalized into the phenyl ring, lowering its basicity (pKa ~3.5-4.5) compared to aliphatic azetidines (pKa ~10.4). While this means it can tolerate mildly acidic buffers (pH 5-7) without protonating, once the pH drops below 4, protonation occurs. The electron-withdrawing nature of the protonated aniline core then makes the adjacent azetidine carbons more electrophilic, accelerating nucleophilic attack compared to aliphatic systems 3.

Experimental Workflows & Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to confirm the structural integrity of both the azetidine and the alkyne.

Workflow Start Acidic Reaction Required CheckMetals Ensure Metal-Free System (Prevent Alkyne Hydration) Start->CheckMetals SelectAcid Select Non-Nucleophilic Acid (e.g., TfOH, TFA) CheckMetals->SelectAcid SelectSolvent Use Anhydrous/Stabilizing Solvent (e.g., DCM, HFIP) SelectAcid->SelectSolvent SetTemp Cool to Cryogenic Temp (0°C to -78°C) SelectSolvent->SetTemp Quench Rapid Basic Quench (Cold NaHCO3) SetTemp->Quench Post-Reaction Success Intact Azetidine & Alkyne Quench->Success Validated by TLC/IR

Troubleshooting workflow for optimizing acidic reactions with azetidine-alkyne substrates.

Protocol A: Conducting Acid-Mediated Reactions (e.g., Deprotections)

This protocol utilizes fluorinated solvents to stabilize the cationic transition state without acting as a nucleophile.

  • Solvent Preparation: Dissolve 1-(4-ethynylphenyl)azetidine in anhydrous Hexafluoroisopropanol (HFIP) or Dichloromethane (DCM) at a concentration of 0.1 M. Causality: HFIP stabilizes cationic intermediates (like the azetidinium ion) through strong hydrogen bonding networks without providing a nucleophilic attack vector.

  • Temperature Control: Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Causality: The activation energy required for the ring-opening of the azetidinium ion is high enough that cryogenic temperatures effectively arrest the degradation kinetics.

  • Acid Addition: Add 1.1 equivalents of anhydrous TFA dropwise over 5 minutes. Do not use HCl or HBr.

  • Validation Checkpoint 1 (In-Process): Monitor by LC-MS using a slightly basic mobile phase (e.g., 0.1% NH₄OH in Acetonitrile). Acidic mobile phases (like 0.1% Formic Acid) will cause on-column degradation, yielding false-positive decomposition results.

Protocol B: Cryogenic Acidic Workup & Quenching

If an acidic reaction was unavoidable, the workup must rapidly neutralize the substrate before warming.

  • Quench Preparation: Prepare a vigorously stirring biphasic mixture of Methyl tert-butyl ether (MTBE) and saturated aqueous NaHCO₃. Pre-cool this mixture to 0 °C.

  • Transfer: Transfer the cold acidic reaction mixture dropwise into the quenching solution. Causality: Inverse quenching ensures the substrate is immediately exposed to an excess of base, rapidly deprotonating the azetidinium ion back to the stable neutral azetidine before the temperature rises.

  • Extraction: Separate the layers and extract the aqueous layer twice more with cold MTBE. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Validation Checkpoint 2 (Post-Workup):

    • Azetidine Integrity: Spot the organic layer on a silica TLC plate. Stain with Ninhydrin and heat. A new, strongly colored spot indicates a ring-opened secondary amine. The intact tertiary azetidine will not stain strongly with Ninhydrin.

    • Alkyne Integrity: Perform an attenuated total reflectance (ATR) IR scan of the crude oil. Confirm the presence of the sharp terminal alkyne C≡C stretch at ~2100 cm⁻¹ and the C-H stretch at ~3300 cm⁻¹. Loss of these peaks indicates hydration.

References

  • Acidity of Alkynes: Key Concepts, Equations & Causes Vedantu URL: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes National Institutes of Health (NIH) / Nature Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

1-(4-Ethynylphenyl)azetidine proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of novel chemical building blocks is just as critical as their application in drug discovery or materials science. 1-(4-Ethynylphenyl)azetidine is a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of novel chemical building blocks is just as critical as their application in drug discovery or materials science. 1-(4-Ethynylphenyl)azetidine is a highly specialized bifunctional molecule. It features a strained azetidine ring—valuable for modulating physicochemical properties in medicinal chemistry—and a terminal alkyne, priming it for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry or Sonogashira couplings.

Because this specific compound is often synthesized for proprietary research, a universally standardized Safety Data Sheet (SDS) may not always be available in public databases. Therefore, we must apply rigorous predictive hazard assessments based on its functional groups and adhere strictly to established environmental and laboratory safety protocols [1].

Here is the comprehensive, step-by-step operational guide for the safe handling, spill mitigation, and proper disposal of 1-(4-Ethynylphenyl)azetidine.

Chemical Profile and Predictive Hazard Assessment

To design a self-validating disposal system, we must first understand the causality behind the chemical's reactivity.

  • The Azetidine Moiety: Strained four-membered nitrogen heterocycles can exhibit increased basicity and nucleophilicity compared to larger rings. They can be irritating to the respiratory tract and skin.

  • The Terminal Alkyne: While generally stable under ambient conditions, terminal alkynes can form highly explosive metal acetylides if exposed to heavy metals (e.g., copper, silver, mercury) in the absence of proper catalytic conditions.

Consequently, waste containing this compound must be strictly segregated from heavy metal waste streams to prevent the accidental formation of shock-sensitive precipitates [2].

Table 1: Operational Safety and Waste Parameters
ParameterSpecificationCausality / Rationale
Primary Hazard Class Irritant (Skin/Eye/Respiratory), Potential Environmental HazardStrained amine basicity; lack of extensive toxicological data requires conservative handling.
Compatible Waste Containers High-Density Polyethylene (HDPE) or Amber GlassPrevents solvent leaching and protects potentially light-sensitive functional groups.
Incompatible Materials Strong oxidizers, heavy metal salts (Cu, Ag, Hg)Prevents exothermic oxidation and the formation of explosive metal acetylides.
Required PPE Nitrile gloves (double-gloved), safety goggles, lab coat, fume hoodMinimizes dermal and inhalation exposure routes during handling and waste transfer.

Standard Operating Procedure: Waste Segregation and Disposal

The following step-by-step methodology ensures compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Protection Agency (EPA) guidelines for hazardous waste[3].

Step 1: Waste Stream Identification and Segregation

  • Action: Classify the waste as "Non-Halogenated Organic Waste" (unless the solvent matrix contains halogens, e.g., dichloromethane).

  • Rationale: Segregation prevents dangerous cross-reactions. Crucially, ensure that the waste carboy has never contained heavy metal salts to preclude metal acetylide formation.

Step 2: Containerization

  • Action: Transfer the chemical waste (solid or in solution) into a designated, chemically compatible waste container (HDPE or glass) using a funnel within a certified chemical fume hood.

  • Rationale: The fume hood captures any volatile organic compounds (VOCs) or aerosolized particulates. Leaving the container uncapped outside a hood violates EPA emission standards and poses an inhalation risk.

Step 3: Labeling and Documentation

  • Action: Immediately affix a hazardous waste label. The label must explicitly list "1-(4-Ethynylphenyl)azetidine" along with the solvent matrix (e.g., "1-(4-Ethynylphenyl)azetidine 5%, Ethyl Acetate 95%"). Check the "Toxic" and "Flammable" (if in a flammable solvent) hazard boxes.

  • Rationale: Unidentified "mystery" waste incurs massive disposal penalties and poses severe risks to waste management personnel.

Step 4: Satellite Accumulation and Secondary Containment

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray capable of holding 110% of the container's volume).

  • Rationale: Secondary containment ensures that if the primary vessel fails, the chemical does not contaminate the laboratory environment or reach the municipal drain system.

Step 5: Final Disposal via Licensed Contractor

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be transported to a licensed facility for high-temperature incineration.

  • Rationale: Incineration completely breaks down the strained azetidine ring and the alkyne, reducing the molecule to harmless combustion products (CO2, H2O, NOx), ensuring zero environmental persistence.

Emergency Spill Cleanup Protocol

In the event of an accidental release, immediate and systematic action is required to validate the safety of the laboratory environment.

  • Evacuate and Assess: Evacuate personnel from the immediate vicinity. Verify that there are no active ignition sources if the compound is dissolved in a flammable solvent.

  • Don Appropriate PPE: Ensure you are wearing heavy-duty nitrile gloves, chemical splash goggles, and a respirator if the spill is large or outside a fume hood.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or proprietary spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Neutralization/Absorption: Allow the absorbent to fully soak up the liquid. If the material is a solid powder, lightly dampen it with water (or an appropriate inert solvent) to prevent dust generation before sweeping.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a heavy-duty hazardous waste bag or a solid waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe down, collecting all cleaning materials as hazardous waste.

Waste Management Workflow Visualization

The following diagram illustrates the logical progression of 1-(4-Ethynylphenyl)azetidine from generation to final destruction, highlighting the critical control points in the disposal lifecycle.

WasteWorkflow Start Waste Generation 1-(4-Ethynylphenyl)azetidine Segregation Segregation: Verify No Heavy Metals Start->Segregation Identify matrix Container Transfer to HDPE/Glass (Inside Fume Hood) Segregation->Container Liquid/Solid transfer Labeling RCRA Compliant Labeling & Hazard Identification Container->Labeling Seal container Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Document components Disposal High-Temperature Incineration (Licensed EHS Contractor) Storage->Disposal EPA-certified transport

Caption: Lifecycle workflow for the safe segregation, accumulation, and incineration of 1-(4-Ethynylphenyl)azetidine.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System. United States Environmental Protection Agency. Available at:[Link]

Handling

Comprehensive Safety and Handling Guide for 1-(4-Ethynylphenyl)azetidine

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of unique molecular scaffolds is a routine yet critical endeavor. 1-(4-Ethynylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of unique molecular scaffolds is a routine yet critical endeavor. 1-(4-Ethynylphenyl)azetidine represents such a molecule, combining the strained, reactive azetidine ring with the versatile ethynylphenyl group. While this compound holds significant potential in medicinal chemistry, its unique structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the "why" behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Analysis: A Synthesis of Structural Alerts

  • Azetidine Moiety: The four-membered azetidine ring is characterized by significant ring strain, rendering it susceptible to ring-opening reactions, particularly in the presence of acids, strong nucleophiles, or electrophiles.[1] Azetidine itself is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[2][3][4] It is also harmful if inhaled or swallowed.[4] Many aziridines, the three-membered ring analogs, are known to be toxic, mutagenic, and potentially carcinogenic, warranting a cautious approach with azetidines as well.[5]

  • Ethynylphenyl Moiety: The terminal alkyne of the ethynylphenyl group presents its own set of potential hazards. Terminal alkynes can be reactive and may form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). While the aromatic ring stabilizes the alkyne to some extent, the potential for hazardous reactions remains, especially under conditions of heat, pressure, or in the presence of incompatible materials. Compounds containing the ethynylphenyl group may also cause skin, eye, and respiratory irritation.

Based on this analysis, 1-(4-Ethynylphenyl)azetidine should be handled as a potentially reactive, corrosive, and toxic substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 1-(4-Ethynylphenyl)azetidine. The following table summarizes the recommended PPE, categorized by the level of protection required.

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[6][7]The outer glove provides primary protection against splashes and contamination, while the inner glove offers secondary protection in case the outer glove is breached. Nitrile and neoprene offer good resistance to a range of organic chemicals.[8]
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles.[8][9]Goggles provide a seal around the eyes to protect against splashes.[8] The face shield offers an additional layer of protection for the entire face from splashes of corrosive material.[8]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[9]Provides a barrier against skin contact with the chemical. Flame-resistant material is recommended due to the potential flammability of azetidine-containing compounds.
Respiratory Protection All handling of solid and solutions of 1-(4-Ethynylphenyl)azetidine must be conducted in a certified chemical fume hood.[5][10]A fume hood is a critical engineering control to prevent the inhalation of potentially harmful vapors or dusts.[5]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is paramount to ensuring safety during the handling and use of 1-(4-Ethynylphenyl)azetidine. The following diagram and procedural steps outline a self-validating system for safe laboratory operations.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_1 Review SDS of Analogs prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Ensure Fume Hood is Operational prep_2->prep_3 handle_1 Weigh Solid in Fume Hood prep_3->handle_1 handle_2 Prepare Solution in Fume Hood handle_1->handle_2 handle_3 Conduct Reaction in Fume Hood handle_2->handle_3 cleanup_1 Quench Reaction Appropriately handle_3->cleanup_1 cleanup_2 Segregate Waste cleanup_1->cleanup_2 cleanup_3 Label Hazardous Waste cleanup_2->cleanup_3 cleanup_4 Store Waste in SAA cleanup_3->cleanup_4 emergency_1 Locate Safety Shower & Eyewash emergency_2 Have Spill Kit Ready start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Place in labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Place in labeled liquid hazardous waste container is_solid->liquid_waste Liquid store_waste Store in Satellite Accumulation Area (SAA) with secondary containment solid_waste->store_waste liquid_waste->store_waste request_pickup Request pickup by EH&S for disposal store_waste->request_pickup end Disposal Complete request_pickup->end

Caption: Disposal Workflow for 1-(4-Ethynylphenyl)azetidine Waste.

By adhering to these detailed safety, handling, and disposal protocols, researchers can confidently and responsibly work with 1-(4-Ethynylphenyl)azetidine, unlocking its potential while maintaining the highest standards of laboratory safety.

References

  • Benchchem. (n.d.). Stability and proper storage conditions for aziridine compounds.
  • Organic Syntheses. (n.d.). Azetidine.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
  • (n.d.). Material Safety Data Sheet.
  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • (n.d.). Chemical Safety: Personal Protective Equipment.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • ChemicalBook. (2026, January 17). Azetidine - Safety Data Sheet.
  • Fisher Scientific. (2012, March 23). Safety Data Sheet.
  • BroadPharm. (2026, January 6). Safety Data Sheet.
  • MilliporeSigma. (2026, March 5). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Cayman Chemical. (2025, October 10). Safety Data Sheet.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 4-(2-Ethylphenyl)-3-thiosemicarbazide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine3-carboxylic Acid.
  • (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Benchchem. (n.d.). Proper Disposal of 2-Ethynylfuran: A Guide for Laboratory Professionals.

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